![molecular formula C19H17N3O3 B2708869 3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-chromen-2-one CAS No. 2034510-03-5](/img/structure/B2708869.png)
3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-chromen-2-one
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Description
3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.363. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Researchers have synthesized novel heterocyclic compounds, including chromene derivatives, aiming for antimicrobial applications. Darwish et al. (2014) explored the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents. This study detailed the synthesis of various derivatives, including chromene derivatives, and evaluated their antimicrobial efficacy, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antioxidant and Antibacterial Activities
Al-ayed (2011) synthesized a novel class of compounds, including "3-(5-Aryl-4,5-Dihydro-1H-Pyrazol-3-yl)-4-Hydroxy-2H-Chromene-2-One," and screened them for antibacterial and antioxidant activities. The study highlighted significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, alongside notable antioxidant activities (Al-ayed, 2011).
Structural Studies
Padilla-Martínez et al. (2011) reported on the molecular and supramolecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, showcasing the intricate details of their structural configurations. This study provides insights into the molecular arrangements and potential interactions of these compounds, which could influence their biological activities (Padilla-Martínez et al., 2011).
Metal Complexes and Ligand Behavior
Budzisz et al. (2004) delved into the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. The study not only explored the ligand behavior of chromene derivatives but also the potential applications of these metal complexes in various fields (Budzisz, Małecka, & Nawrot, 2004).
Catalytic Synthesis
Hazeri et al. (2014) presented a method for synthesizing tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using starch solution as a catalyst, demonstrating an eco-friendly approach to the synthesis of these compounds. This research underscores the potential for using renewable resources in the synthesis of complex heterocyclic compounds (Hazeri et al., 2014).
properties
IUPAC Name |
3-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18(14-10-12-4-1-2-7-17(12)25-19(14)24)21-8-9-22-16(11-21)13-5-3-6-15(13)20-22/h1-2,4,7,10H,3,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSKVHSFGQPHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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